molecular formula C11H15NO3 B14687083 Ethenoxyethene;1-propylpyrrole-2,5-dione CAS No. 29465-98-3

Ethenoxyethene;1-propylpyrrole-2,5-dione

Cat. No.: B14687083
CAS No.: 29465-98-3
M. Wt: 209.24 g/mol
InChI Key: YVIPZJNHJRGTFQ-UHFFFAOYSA-N
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Description

Ethenoxyethene;1-propylpyrrole-2,5-dione is a hybrid compound combining two distinct moieties: ethenoxyethene (a vinyl ether derivative) and 1-propylpyrrole-2,5-dione (a substituted diketopyrrole). The pyrrole-2,5-dione core is a heterocyclic structure known for its electron-deficient nature, enabling applications in polymer chemistry and pharmaceuticals.

Properties

CAS No.

29465-98-3

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

ethenoxyethene;1-propylpyrrole-2,5-dione

InChI

InChI=1S/C7H9NO2.C4H6O/c1-2-5-8-6(9)3-4-7(8)10;1-3-5-4-2/h3-4H,2,5H2,1H3;3-4H,1-2H2

InChI Key

YVIPZJNHJRGTFQ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C=CC1=O.C=COC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethenoxyethene;1-propylpyrrole-2,5-dione typically involves the reaction of ethenoxyethene with 1-propylpyrrole-2,5-dione under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production demands, and additional steps such as purification and quality control are implemented to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethenoxyethene;1-propylpyrrole-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethenoxyethene;1-propylpyrrole-2,5-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethenoxyethene;1-propylpyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

The following comparison focuses on substituent effects, supplier availability, and inferred physicochemical properties (Table 1).

Table 1: Structural and Commercial Comparison of Ethenoxyethene-Pyrrole-2,5-Dione Derivatives

Compound Name Substituent (R) CAS Number Suppliers Molecular Formula (Calculated)
Ethenoxyethene;1-propylpyrrole-2,5-dione Propyl (-C₃H₇) Not listed 0 C₁₁H₁₃NO₃ (est.)
Ethenoxyethene;1-ethylpyrrole-2,5-dione Ethyl (-C₂H₅) Not provided 2 C₁₀H₁₁NO₃ (est.)
Ethenoxyethene;1-(2-methylpropyl)pyrrole-2,5-dione 2-Methylpropyl (-C₄H₉) 29465-89-2 3 C₁₂H₁₅NO₃ (est.)

Key Observations:

Substituent Effects on Physicochemical Properties: Lipophilicity: Longer alkyl chains (e.g., propyl, 2-methylpropyl) increase hydrophobicity compared to ethyl. This may reduce aqueous solubility but improve compatibility with nonpolar matrices in polymer applications. Electron Density: Alkyl groups donate electrons via inductive effects, stabilizing the pyrrole-dione ring against nucleophilic attack. This could enhance thermal stability in branched derivatives.

Commercial Availability: The 1-(2-methylpropyl) variant (CAS 29465-89-2) has the highest supplier count (3), suggesting broader industrial demand or synthetic accessibility .

Research Findings and Inferred Reactivity

Reactivity with Electrophiles:

The ethenoxyethene moiety is susceptible to acid-catalyzed polymerization, similar to other vinyl ethers. Substituents on the pyrrole-dione may modulate this reactivity:

  • 2-Methylpropyl Derivative : Bulkier branching may slow reaction kinetics due to steric hindrance, as observed in analogous systems .

Stability in Aqueous Media:

Pyrrole-2,5-diones are prone to hydrolysis under acidic or basic conditions. Alkyl substituents may delay degradation by:

  • Shielding the diketone core from water (steric effect).
  • Altering local pH via hydrophobic aggregation (observed in ethyl derivatives) .

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